molecular formula C4H6Br2N2 B2510084 4-(Bromomethyl)-1H-imidazole hydrobromide CAS No. 51720-29-7

4-(Bromomethyl)-1H-imidazole hydrobromide

Cat. No.: B2510084
CAS No.: 51720-29-7
M. Wt: 241.914
InChI Key: IXFUZHWZZJPJAX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1H-imidazole hydrobromide is a chemical compound with the molecular formula C4H5BrN2·HBr It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1H-imidazole hydrobromide typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with bromine in the presence of a solvent such as acetic acid. The reaction proceeds as follows:

  • Dissolve 1H-imidazole in acetic acid.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
  • Purify the product by recrystallization from ethanol to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoimidazole, thiocyanatoimidazole, and alkylated imidazole derivatives.

    Oxidation: Products include imidazole carboxylic acids and imidazole N-oxides.

    Reduction: The major product is 4-methyl-1H-imidazole.

Scientific Research Applications

4-(Bromomethyl)-1H-imidazole hydrobromide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: It is employed in the synthesis of polymers and materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1H-imidazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the modification of protein function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 4-(Chloromethyl)-1H-imidazole hydrobromide
  • 4-(Methyl)-1H-imidazole hydrobromide

Uniqueness

4-(Bromomethyl)-1H-imidazole hydrobromide is unique due to its specific reactivity profile and the presence of both an imidazole ring and a bromomethyl group. This combination allows for versatile chemical transformations and applications in various fields. Compared to its analogs, the bromomethyl group provides a more reactive site for nucleophilic substitution, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFUZHWZZJPJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51720-29-7
Record name 4-(bromomethyl)-1H-imidazole hydrobromide
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